N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Overview
Description
It is distinguished from other six-carbon sugars by the lack of a hydroxyl group on the carbon at the 6-position and its L-configuration . L-fucose plays a crucial role in various biological processes, including blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, and host-microbe interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-fucose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation .
Chemical Synthesis: This involves the use of chemical reagents to convert precursor molecules into L-fucose.
Enzymatic Synthesis: Enzymes such as L-fucose isomerase can be used to convert L-fuculose to L-fucose.
Microbial Fermentation: Certain microorganisms can produce L-fucose through fermentation processes.
Industrial Production Methods: Industrial production of L-fucose typically involves microbial fermentation, where genetically engineered microorganisms are used to enhance yield and purity . The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain high-purity L-fucose .
Chemical Reactions Analysis
L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: L-fucose can be oxidized to produce L-fuconic acid.
Reduction: Reduction of L-fucose can yield L-fucitol.
Substitution: L-fucose can participate in substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
L-fucose has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry .
Chemistry: L-fucose is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a significant role in cell-cell recognition, signaling, and adhesion processes.
Medicine: L-fucose is involved in the development of therapeutic agents for cancer, inflammation, and infectious diseases.
Mechanism of Action
L-fucose exerts its effects through various molecular targets and pathways .
Comparison with Similar Compounds
L-fucose is unique among hexoses due to its deoxy structure and L-configuration . Similar compounds include D-galactose, L-rhamnose, and D-mannose .
D-galactose: Unlike L-fucose, D-galactose has a hydroxyl group at the 6-position and a D-configuration.
L-rhamnose: Similar to L-fucose, L-rhamnose is a deoxy sugar, but it differs in its stereochemistry and biological functions.
L-fucose’s unique structural features confer specific biological functions that are not shared by these similar compounds .
Biological Activity
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazoles that have demonstrated potential in various pharmacological applications, including anticancer, anti-inflammatory, and antiparasitic activities. The following sections summarize the key findings regarding its biological activity, supported by data tables and case studies.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of several pyrazole derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.34 |
This compound | HeLa | 0.52 |
These results indicate that the compound can effectively inhibit cell proliferation at low concentrations, suggesting a potent anticancer activity .
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
In vitro studies have shown that this compound can inhibit COX activity, leading to reduced production of pro-inflammatory mediators. This inhibition is significant in models of acute inflammation, such as carrageenan-induced paw edema in rats.
Compound | COX Inhibition (%) | Model |
---|---|---|
This compound | 75% | Carrageenan-induced edema |
The compound's efficacy suggests it could be developed into a therapeutic agent for inflammatory conditions .
3. Antiparasitic Activity
Another area of interest is the antiparasitic activity of this compound. Studies have demonstrated its effectiveness against various parasites, with mechanisms likely involving disruption of metabolic pathways within the parasites.
Efficacy Data
In vitro assays have shown that this compound has a notable effect on parasitic organisms:
Compound | Parasite Model | EC50 (µM) |
---|---|---|
This compound | Trypanosoma brucei | 0.064 |
The low EC50 value indicates high potency against the parasite, making it a candidate for further development as an antiparasitic drug .
4. Structure Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or substituents can significantly influence its pharmacological properties.
Key Findings
Research has shown that:
- N-Methyl Substitution : Enhances antiparasitic activity.
Modification | Activity Change |
---|---|
N-Methyl group present | Increased potency |
N-Methyl group absent | Decreased potency |
This highlights the importance of specific functional groups in enhancing biological activity and guiding future synthetic efforts .
Properties
IUPAC Name |
N-methyl-1-(1-methylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHGOSZFUSOULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340534 | |
Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-43-9 | |
Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.